molecular formula C6H4BrClFN B1382665 2-Bromo-6-(chloromethyl)-3-fluoropyridine CAS No. 1227584-96-4

2-Bromo-6-(chloromethyl)-3-fluoropyridine

Cat. No. B1382665
M. Wt: 224.46 g/mol
InChI Key: QGWUDKOMOKWOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(chloromethyl)-3-fluoropyridine, also known as 2BCFP, is an organic compound that is used in various scientific and industrial applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 2BCFP is a versatile chemical that can be used in a variety of synthetic processes, including the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of pesticides and herbicides.

Scientific Research Applications

Chemoselective Functionalization

Chemoselective functionalization of closely related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been studied extensively. This involves catalytic amination conditions to afford exclusively the bromide substitution product for both secondary amines and primary anilines. A reversal in chemoselectivity is observed under neat conditions in the absence of palladium catalysis, with substitution at the 2-chloro position preferred. Selective substitution of the 3-fluoro group under SNAr conditions to afford the dihalo adduct has also been achieved (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis Applications

2-Bromo-6-(chloromethyl)-3-fluoropyridine and its variants have been utilized in radiosynthesis. For instance, 2-amino-5-[18F]fluoropyridines were synthesized by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This synthesis demonstrates the applicability of 2-bromo-fluoropyridine derivatives in the development of new tracers for positron emission tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Synthesis of Pyridines and Pyridones

Studies have also shown that compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from similar halopyridines, can be used in the synthesis of disubstituted pyridines and pyridones through reactions like the Suzuki reaction. This further extends the utility of halopyridine derivatives in complex organic syntheses (Sutherland & Gallagher, 2003).

Halogen-rich Intermediate Synthesis

Halogen-rich pyridine intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, have been synthesized using halogen dance reactions. These intermediates are valuable in medicinal chemistry research, demonstrating the importance of bromo-chloro-fluoropyridines as building blocks in drug discovery and development (Wu, Porter, Frennesson, & Saulnier, 2022).

properties

IUPAC Name

2-bromo-6-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWUDKOMOKWOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(chloromethyl)-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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